Cas no 20020-02-4 (Naphthalene,1,2,3,4-tetrachloro-)

Naphthalene,1,2,3,4-tetrachloro- is a chlorinated aromatic compound derived from naphthalene through the substitution of four hydrogen atoms with chlorine at the 1, 2, 3, and 4 positions. This structure enhances its chemical stability and resistance to degradation, making it suitable for applications requiring robust intermediates in organic synthesis. Its high degree of chlorination contributes to its utility as a precursor in the production of specialized chemicals, including agrochemicals and flame retardants. The compound's defined molecular structure ensures consistent reactivity, facilitating controlled transformations in synthetic processes. Proper handling is essential due to its potential environmental and health considerations.
Naphthalene,1,2,3,4-tetrachloro- structure
20020-02-4 structure
商品名:Naphthalene,1,2,3,4-tetrachloro-
CAS番号:20020-02-4
MF:C10H4Cl4
メガワット:265.95076
CID:269597
PubChem ID:29910

Naphthalene,1,2,3,4-tetrachloro- 化学的及び物理的性質

名前と識別子

    • Naphthalene,1,2,3,4-tetrachloro-
    • 1,2,3,4-Tetrachloronaphthalene
    • 1,2,3,4-Tetrachlornaphthalin
    • 1,2,3,4-tetrachloro
    • 1,2,3,4-tetrachloro-1,2,3,4-tetrahydro-naphthalene
    • 1,2,3,4-tetrachloronaphtalene
    • 1,2,3,4-tetrachloro-naphthalene
    • 1,2,3,4-TETRACHLORONAPHTHALENE 10 µG
    • ML IN ISO-OCTANE
    • PCN-27
    • Tetrachloronapthalene.
    • CCRIS 5937
    • InChI=1/C10H4Cl4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4
    • J-012949
    • 365DE4737Q
    • 1,2,3,4-Tetrachloronaphthalene 10 microg/mL in Isooctane
    • UNII-365DE4737Q
    • NSC 524443
    • NS00098503
    • NSC-524443
    • Disodiumsuccinatehexahydrate
    • AI3-26504
    • DTXSID5026095
    • NAQWICRLNQSPPW-UHFFFAOYSA-N
    • NSC524443
    • Napthalene, 1,2,3,4-tetrachloro-
    • HSDB 4283
    • 1335-88-2
    • AKOS015849892
    • Q27256527
    • 1,2,3,4-Tetrachloronaphthalene 100 microg/mL in Cyclohexane
    • C10H4Cl4
    • Naphthalene, 1,2,3,4-tetrachloro-
    • SCHEMBL526943
    • 1,2,3,4-TETRACHLORONAPHTHALENE [HSDB]
    • 20020-02-4
    • 1,2,3,4-Tetrachloronaphthalene 100 microg/mL in Nonane
    • TETRACHLORONAPHTHALENE, 1,2,3,4-
    • MDL: MFCD00021410
    • インチ: InChI=1S/C10H4Cl4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H
    • InChIKey: NAQWICRLNQSPPW-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)C(=C(C(=C2Cl)Cl)Cl)Cl

計算された属性

  • せいみつぶんしりょう: 263.90700
  • どういたいしつりょう: 263.907
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 0A^2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 淡 棕色结晶固体
  • 密度みつど: 1.552
  • ゆうかいてん: 196°C
  • ふってん: 360° F (NTP, 1992)
  • フラッシュポイント: -18 °C
  • あんていせい: Stable. Incompatible with strong oxidizing agents.
  • PSA: 0.00000
  • LogP: 5.45340

Naphthalene,1,2,3,4-tetrachloro- セキュリティ情報

  • 危険物輸送番号:UN 1145 3/PG 2
  • 危険カテゴリコード: 11-38-50/53-65-67-20
  • セキュリティの説明: 60-61-62
  • 危険物標識: Xi N Xn F
  • セキュリティ用語:60-61-62
  • リスク用語:R26; R27; R28
  • 危険レベル:IRRITANT
  • ちょぞうじょうけん:2-8°C

Naphthalene,1,2,3,4-tetrachloro- 税関データ

  • 税関コード:2903999090
  • 税関データ:

    中国税関番号:

    2903999090

    概要:

    29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

Naphthalene,1,2,3,4-tetrachloro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AX17374-10mg
1,2,3,4-Tetrachloronaphthalene
20020-02-4
10mg
$125.00 2024-04-20

Naphthalene,1,2,3,4-tetrachloro- 関連文献

Naphthalene,1,2,3,4-tetrachloro-に関する追加情報

Chemical Profile of Naphthalene,1,2,3,4-tetrachloro- (CAS No. 20020-02-4)

Naphthalene,1,2,3,4-tetrachloro-, identified by the chemical abstracts service number CAS No. 20020-02-4, is a significant organochlorine compound with a well-documented history in chemical synthesis and industrial applications. This compound, characterized by its fully chlorinated naphthalene structure, has garnered attention in recent years due to its unique reactivity and potential utility in advanced material science and pharmaceutical research.

The molecular structure of Naphthalene,1,2,3,4-tetrachloro- consists of two benzene-like rings fused together, with each carbon atom in the naphthalene core substituted by a chlorine atom. This high degree of chlorination imparts distinct electronic and steric properties to the molecule, making it a versatile intermediate in organic synthesis. The presence of four chlorine atoms enhances the compound's reactivity towards nucleophilic substitution reactions, which is a key feature exploited in various synthetic pathways.

In the realm of modern chemical research, Naphthalene,1,2,3,4-tetrachloro- has been explored for its potential applications in the development of advanced polymers and liquid crystals. The chlorine atoms introduce polarity into the otherwise nonpolar naphthalene structure, facilitating interactions with other functional groups and enabling the design of novel materials with tailored properties. Recent studies have demonstrated its utility in synthesizing high-performance thermoplastics and elastomers that exhibit enhanced thermal stability and mechanical strength.

Furthermore, the compound has found relevance in pharmaceutical research due to its ability to act as a precursor for biologically active molecules. Researchers have leveraged the reactivity of Naphthalene,1,2,3,4-tetrachloro- to develop intermediates for antifungal and antiviral agents. The chlorine-substituted naphthalene core can be modified through selective functionalization to produce derivatives with specific pharmacological targets. For instance, studies have shown that certain chlorinated naphthalenes exhibit inhibitory effects on fungal enzymes, suggesting their potential as lead compounds in antifungal drug development.

The synthesis of Naphthalene,1,2,3,4-tetrachloro- typically involves the chlorination of naphthalene using chlorine gas or chlorinating agents such as sulfuryl chloride under controlled conditions. The reaction is often conducted in the presence of catalysts to improve yield and selectivity. Advances in catalytic systems have enabled more efficient and environmentally friendly synthetic routes for this compound. For example, transition metal-catalyzed chlorination reactions have been optimized to minimize byproduct formation and reduce energy consumption.

From an industrial perspective, Naphthalene,1,2,3,4-tetrachloro- plays a role in specialty chemical manufacturing where it serves as a building block for various applications. Its derivatives are used in dyes, pigments, and corrosion inhibitors due to their stability and reactivity. The compound's ability to form stable complexes with metals has also been exploited in coordination chemistry research. These complexes exhibit interesting photophysical properties that are being investigated for use in optoelectronic devices.

The environmental impact of Naphthalene,1,2,3,4-tetrachloro- is an area of ongoing research. While chlorinated aromatic compounds are known for their persistence in the environment, recent studies have focused on developing greener synthetic methods to mitigate their ecological footprint。 Biocatalytic approaches, such as the use of enzymes to facilitate selective chlorination, offer promising alternatives to traditional chemical processes。 These methods not only reduce waste generation but also minimize hazardous byproducts, aligning with sustainable chemistry principles。

In conclusion, Naphthalene,1,2,3,4-tetrachloro- (CAS No. 20020-02-4) is a multifaceted compound with significant applications across multiple industries。 Its unique structural features make it valuable for synthesizing advanced materials, pharmaceutical intermediates, and specialty chemicals。 Ongoing research efforts are focused on optimizing its production methods while addressing environmental concerns, ensuring that its benefits can be harnessed responsibly for future technological advancements。

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